molecular formula C8H5NO4 B14393418 4-Hydroxy-2H-1,4-benzoxazine-2,3(4H)-dione CAS No. 89898-78-2

4-Hydroxy-2H-1,4-benzoxazine-2,3(4H)-dione

Cat. No.: B14393418
CAS No.: 89898-78-2
M. Wt: 179.13 g/mol
InChI Key: KRAHOMRDNAPXMQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2H-1,4-benzoxazine-2,3(4H)-dione is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2H-1,4-benzoxazine-2,3(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of ortho-aminophenols with carbonyl compounds: This method involves the reaction of ortho-aminophenols with carbonyl compounds such as aldehydes or ketones under acidic or basic conditions.

    Oxidative cyclization: This method involves the oxidation of suitable precursors to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2H-1,4-benzoxazine-2,3(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2H-1,4-benzoxazine-2,3(4H)-dione would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A compound with a similar structure but different functional groups.

    Benzoxazoles: Compounds with a similar heterocyclic ring structure.

Uniqueness

4-Hydroxy-2H-1,4-benzoxazine-2,3(4H)-dione is unique due to its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-hydroxy-1,4-benzoxazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAHOMRDNAPXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566119
Record name 4-Hydroxy-2H-1,4-benzoxazine-2,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89898-78-2
Record name 4-Hydroxy-2H-1,4-benzoxazine-2,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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